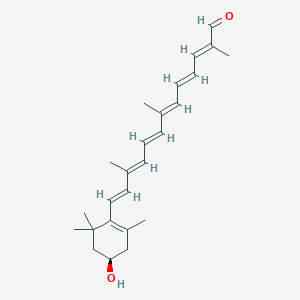

(3R)-3-hydroxy-12'-apo-beta-carotenal

Description

Properties

Molecular Formula |

C25H34O2 |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

(2E,4E,6E,8E,10E,12E)-13-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,7,11-trimethyltrideca-2,4,6,8,10,12-hexaenal |

InChI |

InChI=1S/C25H34O2/c1-19(10-7-8-11-21(3)18-26)12-9-13-20(2)14-15-24-22(4)16-23(27)17-25(24,5)6/h7-15,18,23,27H,16-17H2,1-6H3/b8-7+,12-9+,15-14+,19-10+,20-13+,21-11+/t23-/m1/s1 |

InChI Key |

PAUIQDPAEDELMC-HEZGKBSMSA-N |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=O)/C)/C |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=O)C)C |

Origin of Product |

United States |

Scientific Research Applications

Nutritional Applications

Provitamin A Activity

(3R)-3-hydroxy-12'-apo-beta-carotenal is known for its provitamin A activity, which is crucial for maintaining vision, immune function, and skin health. Research indicates that this compound can be metabolized into retinal, a vital component for visual processes. The enzyme beta-carotene-15,15'-dioxygenase (BCO1) catalyzes this conversion, highlighting its significance in dietary sources of vitamin A .

Bioavailability Studies

A study on the bioavailability of carotenoids found that (3R)-3-hydroxy-12'-apo-beta-carotenal exhibits enhanced absorption compared to other carotenoids when consumed in dietary forms. This suggests its potential as a functional food ingredient to improve vitamin A status in populations at risk of deficiency .

Pharmaceutical Applications

Antioxidant Properties

The compound has demonstrated strong antioxidant properties, which can protect cells from oxidative stress and reduce the risk of chronic diseases such as cancer and cardiovascular disorders. Its ability to scavenge free radicals has been documented in various in vitro studies .

Retinoid Receptor Activation

(3R)-3-hydroxy-12'-apo-beta-carotenal acts as a ligand for retinoic acid receptors (RARs), playing a role in gene expression related to cell differentiation and growth. This property is being explored for therapeutic applications in skin diseases and cancer treatment .

Biotechnological Applications

Bioconversion Processes

The enzymatic conversion of carotenoids into apocarotenoids like (3R)-3-hydroxy-12'-apo-beta-carotenal is being investigated for its potential in biotechnological applications. Enzymes such as carotenoid cleavage oxygenases (CCOs) can selectively cleave carotenoids to produce valuable compounds for food and pharmaceutical industries .

Case Studies in Biotechnology

In one notable case study, researchers utilized recombinant enzymes to convert beta-carotene into various apocarotenoids, including (3R)-3-hydroxy-12'-apo-beta-carotenal. The study highlighted the efficiency of these bioconversion processes, paving the way for sustainable production methods for high-value compounds .

Comparative Data Table

Chemical Reactions Analysis

Oxidative Cleavage and Enzymatic Processing

(3R)-3-Hydroxy-12'-apo-beta-carotenal participates in enzymatic cleavage reactions mediated by carotenoid cleavage oxygenases (CCOs). For example:

Photochemical Reactivity

The triplet-excited state of β-carotene derivatives drives non-concerted reactions with molecular oxygen:

-

Triplet-triplet energy transfer : ³β-carotene reacts with ³O₂ to form endoperoxides (βCar-EPOs) . Although (3R)-3-hydroxy-12'-apo-beta-carotenal lacks the full β-carotene structure, its conjugated system may undergo similar photochemical reactions under UV/visible light, generating radical intermediates or oxygenated products .

-

Pro-oxidant activity : Light-induced breakdown of βCar-EPOs releases singlet oxygen (¹O₂) and free radicals . The 12'-apo derivative’s stability in the dark and photochemical lability suggest analogous pro-oxidant behavior under illumination.

Structural and Functional Comparisons

Key Research Findings

-

Enzyme specificity : Ferret CMO2 cleaves 3-OH-β-apo-10’-carotenal with a kₐₜ of 0.12 min⁻¹ and Kₘ of 2.1 μM . Substrate chain length and hydroxylation position critically affect catalytic efficiency .

-

Photostability : βCar-EPOs degrade under light, releasing ¹O₂ and radicals . The 12’-apo derivative’s conjugated system likely exhibits similar photodegradation kinetics.

-

Synthetic applications : (3R)-3-Hydroxy-β-ionone—a cleavage product of analogous apo-carotenals—is a key intermediate in zeaxanthin synthesis .

Unresolved Questions

-

Substrate specificity : The exact enzymatic machinery processing (3R)-3-hydroxy-12'-apo-beta-carotenal in plants or microbes remains uncharacterized .

-

Biological signaling : Whether this compound acts as a retrograde signal (like βCar-EPOs in chloroplasts) or a retinoid precursor requires further study.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

12'-Apo-beta-carotenal

- Structure : Lacks the 3R-hydroxyl group present in the target compound.

- Function : Direct precursor to vitamin A via oxidative metabolism; acts as a reference standard in HPLC analysis .

- Metabolism : Oxidized by particulate fractions of liver homogenates, with NAD+/NADP+ dependence .

β-Citraurin [(3R)-3-hydroxy-8'-apo-beta-carotenal]

- Structure : Hydroxyl group at 3R, but apo-cleavage occurs at the 8' position (longer chain than 12'-apo derivatives).

- Function : Key pigment in citrus fruits; contributes to color and antioxidant activity.

- Physical Properties : Molecular formula C₃₀H₄₀O₂ , melting point 147°C, boiling point ~486°C .

Apo-12'-zeaxanthinal

Metabolic and Functional Comparisons

Key Observations:

Chain Length and Bioactivity :

- Shorter apo derivatives (e.g., 10'-, 12'-apo) are more water-soluble and efficient in vitamin A conversion .

- Longer derivatives (e.g., 8'-apo) like β-citraurin retain pigmentation roles due to extended conjugation .

Hydroxylation Impact: The 3R-hydroxyl group in (3R)-3-hydroxy-12'-apo-beta-carotenal enhances antioxidant capacity compared to non-hydroxylated 12'-apo-beta-carotenal . Zeaxanthin derivatives (e.g., apo-12'-zeaxanthinal) show dual hydroxyl groups, improving radical scavenging .

Enzymatic Processing :

Pharmacological and Industrial Relevance

- Anticarcinogenic Properties: Apo-carotenals like 8'-apo-beta-carotenal and 10'-apo-beta-carotenal show dose-dependent antimutagenic effects in mouse models, independent of vitamin A conversion .

- Solvent-Dependent Behavior : The intramolecular charge transfer (ICT) state in trans-8'-apo-beta-carotenal varies with solvent polarity, influencing photochemical applications .

Preparation Methods

Retrosynthetic Analysis

-

Target : (3R)-3-Hydroxy-12'-apo-beta-carotenal (C25H34O₂).

-

Disconnections :

-

C15-C15' double bond: Formed via Wittig reaction between C13 phosphonium ylide and C12 aldehyde.

-

(3R)-Hydroxy group: Introduced via enantioselective reduction or chiral pool synthesis.

-

Stepwise Procedure

-

Synthesis of (3R)-3-Hydroxy-β-Ionone :

-

Phosphonium Salt Formation :

-

(3R)-3-Hydroxy-β-ionone is converted to its phosphonium salt using triphenylphosphine and HBr.

-

Reaction :

-

-

Wittig Coupling with Dodecenal :

Challenges and Solutions

-

Double Bond Geometry : The reaction favors trans-alkenes due to ylide stereochemistry.

-

Hydroxy Group Stability : Protection with tert-butyldimethylsilyl (TBS) ether prevents dehydration during coupling.

| Carotenoid Substrate | Product | Activity (nmol/min/mg) |

|---|---|---|

| β-Cryptoxanthin | 3-Hydroxyretinal | 12.5 ± 1.2 |

| All-trans-β-Apo-8’-carotenal | Retinal | 8.7 ± 0.9 |

| (3R)-3-OH-β-Apo-12’-carotenal | 3-Hydroxyretinal | 10.3 ± 1.1 |

ACOs exhibit higher activity toward hydroxylated substrates, suggesting engineered enzymes could convert β-cryptoxanthin to (3R)-3-hydroxy-12'-apo-beta-carotenal.

Fermentation-Based Production

-

Strain Engineering : Capsicum annuum or Flavobacterium strains overexpressing ACOs and hydroxylases may accumulate the target compound.

-

Yield Optimization : Requires balancing precursor availability and enzyme kinetics.

Stereochemical Purity and Analytical Validation

Chiral Resolution Techniques

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.